N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide

説明

VU0621623 is an arenavirus multiplication inhibitor which blocks lymphocytic choriomeningitis virus (LCMV) cell entry.

作用機序

Target of Action

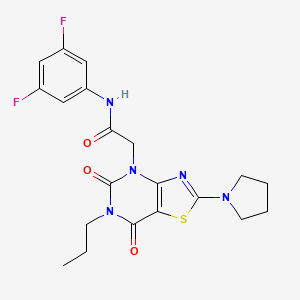

F3406, also known as N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide, VU0621623, VU0621623-1, N-(3,5-difluorophenyl)-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide, or F3406-2010, is a novel small-molecule arenavirus inhibitor . The primary target of F3406 is the Lymphocytic choriomeningitis virus (LCMV) glycoprotein GP2 .

Mode of Action

F3406 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This interaction blocks the virus from entering the cell, thereby preventing the virus from replicating and spreading.

Result of Action

The primary result of F3406’s action is the inhibition of LCMV multiplication . By blocking the entry of the virus into the cell, F3406 prevents the virus from replicating and spreading to other cells. This can help to control the spread of the virus and potentially reduce the severity of the infection.

生化学分析

Biochemical Properties

F3406 has been identified as a potent and selective SOS1-KRAS interaction inhibitor . It binds to the catalytic domain of SOS1, thereby preventing the interaction with KRAS . This interaction is crucial in the regulation of a broad range of KRAS-driven cancers .

Cellular Effects

F3406 has shown to limit cellular proliferation of a broad range of KRAS-driven cancers . It reduces the formation of GTP-loaded RAS, thereby inhibiting downstream MAPK signaling . Moreover, F3406 attenuates feedback reactivation induced by MEK inhibitors, enhancing the sensitivity of KRAS-dependent cancers to MEK inhibition .

Molecular Mechanism

The molecular mechanism of F3406 involves its binding to the catalytic domain of SOS1, which prevents the interaction with KRAS . This interaction is crucial for the formation of GTP-loaded RAS, a key player in the proliferation of KRAS-driven cancers .

生物活性

N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature on its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological activities. The molecular formula can be expressed as CHNS, indicating the presence of nitrogen and sulfur atoms that contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : Studies suggest that this compound may act as a modulator of certain receptors involved in pain perception and inflammatory responses. Its structural similarity to known receptor antagonists allows it to bind effectively to these targets.

- Cytotoxic Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Table 1: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |

| U-937 (Leukemia) | 1.50 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 2.41 | Apoptosis via caspase activation |

Case Studies

- Study on MCF-7 Cells : A study demonstrated that this compound significantly reduced cell viability in MCF-7 cells with an IC value of 0.65 µM. Flow cytometry analysis revealed increased levels of p53 and caspase-3 cleavage, indicating activation of apoptotic pathways .

- Evaluation in U-937 Cells : In U-937 leukemia cells, the compound exhibited an IC of 1.50 µM, suggesting potent anti-leukemic properties. The study indicated that the compound disrupts cellular mechanisms essential for proliferation .

Pharmacological Potential

The potential therapeutic applications of this compound extend beyond oncology:

- Neuropharmacology : There is emerging evidence supporting its use as an adenosine receptor antagonist, which may have implications for treating neurodegenerative diseases such as Alzheimer's .

Table 2: Summary of Pharmacological Activities

科学的研究の応用

Anti-inflammatory and Immunomodulatory Effects

N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide has been identified as a potent inhibitor of p38 MAP kinase, which plays a crucial role in inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) .

Case Study:

A study demonstrated that derivatives of thiazole compounds, including N-cyclopentyl derivatives, effectively reduced inflammation in animal models of rheumatoid arthritis. The compounds were shown to decrease the levels of TNF-α significantly, indicating their potential for treating inflammatory diseases .

Anticancer Properties

Thiazole derivatives have been explored for their anticancer activities. This compound has shown promise against various cancer cell lines.

Case Study:

Research involving thiazolidinone derivatives revealed that modifications at specific positions could enhance anticancer activity. Compounds similar to this compound exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating potent activity .

Fungicidal Activity

This compound has been investigated for its potential as a fungicide. Thiazole compounds are known for their efficacy against phytopathogenic fungi.

Case Study:

A patent describes the use of thiazole derivatives as crop protection agents, highlighting their ability to inhibit fungal growth at low application rates. The study emphasized the compound's effectiveness in controlling diseases caused by fungi in agricultural settings .

Comparative Data Table

特性

IUPAC Name |

N-(3,5-difluorophenyl)-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N5O3S/c1-2-5-26-18(29)16-17(24-19(31-16)25-6-3-4-7-25)27(20(26)30)11-15(28)23-14-9-12(21)8-13(22)10-14/h8-10H,2-7,11H2,1H3,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORLVVKPDILQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does F3406 inhibit LCMV multiplication?

A: According to the retracted study [], F3406 was found to inhibit LCMV cell entry. The proposed mechanism involves interference with the pH-dependent fusion process in the endosome. This fusion, mediated by the viral glycoprotein GP2, is crucial for releasing the virus ribonucleoprotein into the cytoplasm, a necessary step for viral genome replication and transcription. The study suggested that F3406 might interact with the transmembrane domain of GP2, specifically at the M437 residue, to disrupt this fusion process.

Q2: What are the implications of the retraction for the future research on F3406?

A: The retraction of the original research paper [] significantly impacts future investigations into F3406. The inaccuracies in the screening description and the unauthorized data usage cast doubt on the reliability of the findings. Future studies need to independently validate the antiviral activity of F3406 against LCMV and other arenaviruses. Researchers will need to confirm its mechanism of action, potentially identifying the actual target and characterizing the specific interactions responsible for the antiviral effect. This process may involve repeating the screening process with appropriate controls and authorizations, followed by rigorous mechanistic studies using validated methods.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。